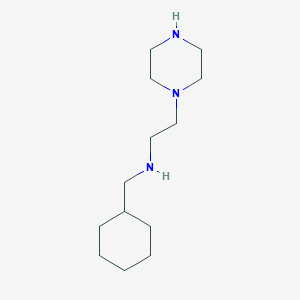
N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine, also known as CXME or CYT387, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of pharmacology and biochemistry.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have inhibitory effects on certain enzymes, such as Janus kinase (JAK), which play a role in the immune system and inflammation. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Mécanisme D'action
The exact mechanism of action of N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine is not fully understood, but it is believed to work by inhibiting the activity of JAK enzymes. JAK enzymes play a role in the signaling pathways of cytokines and growth factors, which are involved in cell growth and differentiation. By inhibiting JAK activity, this compound may disrupt these signaling pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, such as interleukin-6 (IL-6), which are involved in inflammation and immune response. This compound has also been shown to inhibit the growth and proliferation of cancer cells, particularly in leukemia and myelofibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, this compound has also been shown to have limitations in terms of its potency and selectivity, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine. One area of interest is the development of more potent and selective JAK inhibitors, which may have greater therapeutic potential for the treatment of cancer and autoimmune diseases. Another area of interest is the study of this compound's effects on other signaling pathways and enzymes, which may provide insights into its broader physiological effects and potential therapeutic applications. Additionally, further research is needed to understand the pharmacokinetics and toxicity of this compound, which will be important for its development as a potential drug candidate.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine involves the reaction of piperazine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound is typically around 50-60%.
Propriétés
Formule moléculaire |
C13H27N3 |
|---|---|
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C13H27N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h13-15H,1-12H2 |
Clé InChI |
DOSJPSVTAXCTJO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCCN2CCNCC2 |
SMILES canonique |
C1CCC(CC1)CNCCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)





![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)